![molecular formula C7H9ClN2O2 B2543042 5-Amino-6-methylnicotinic acid hydrochloride CAS No. 2253630-88-3](/img/structure/B2543042.png)
5-Amino-6-methylnicotinic acid hydrochloride
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Overview
Description
The compound "5-Amino-6-methylnicotinic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical properties and potential synthesis pathways for similar compounds. For instance, derivatives of isonicotinic acid and 2-methylisonicotinic acid have been synthesized and studied for their biological activity and toxicity .
Synthesis Analysis
The synthesis of N-acyl derivatives of isonicotinic acid hydrazide and 2-methylisonicotinic acid hydrazide with amino acids and acylamino acids is detailed in the first paper . Three different methods were employed for the synthesis of acylamino acyl compounds: condensation of acylated amino acid hydrazide with isonicotinic acid chloride hydrochloride, condensation of acylated amino acid chloride with isonicotinic acid hydrazide, and condensation of an acylated amino acid thiol ester with isonicotinic acid hydrazide. Additionally, the synthesis of amino acid compounds with a free amino group was achieved by condensation of a carbobenzoxy amino acid with isonicotinic acid hydrazide followed by hydrogenolysis .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper is not explicitly described, but the presence of isonicotinic acid hydrazide or 2-methylisonicotinic acid hydrazide as a core structure is noted. The derivatives of α-amino acids were found to have activity comparable to that of the unsubstituted parent compounds, indicating that the molecular structure of the amino acid derivatives plays a significant role in their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds in the first paper include condensation and hydrogenolysis. The biological tests conducted on these compounds revealed that the derivatives of α-amino acids generally retained activity, while derivatives of β- and γ-amino acids were almost inactive. This suggests that the chemical reactions leading to the formation of these compounds are crucial in determining their biological efficacy.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not extensively discussed in the provided papers. However, it is mentioned that the derivatives exhibit lower acute toxicity than isoniazide and some are practically non-toxic . The optical configuration of the amino acids also has a pronounced influence on the activity of the condensation products, which could be related to their physical and chemical properties.
In the second paper , a synthesis of 6-aminonicotinic acid is reported through electrochemical hydrogenation and electrochemical carboxylation, which could be relevant for the synthesis of similar compounds like 5-Amino-6-methylnicotinic acid hydrochloride. The third paper describes a practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination, which could provide insights into potential synthetic routes for related compounds.
Scientific Research Applications
Electrocatalytic Synthesis
Electrocatalytic processes offer a sustainable route for synthesizing valuable chemical intermediates. A study demonstrated the electrocatalytic synthesis of 6-aminonicotinic acid, a derivative closely related to "5-Amino-6-methylnicotinic acid hydrochloride", under mild conditions. This process involved the electrochemical reduction of halogenated precursors in the presence of CO2, highlighting an innovative approach to incorporating carbon dioxide into organic molecules (Gennaro et al., 2004).
Electrocatalytic Carboxylation
Another electrochemical study focused on the carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid, employing an ionic liquid as the reaction medium. This research underscores the potential of ionic liquids in facilitating electrocatalytic reactions for synthesizing complex molecules, offering a green alternative to traditional solvents (Feng et al., 2010).
Biological and Organocatalytic Applications
A study on the synthesis of pyranopyrazoles used isonicotinic acid as a dual and biological organocatalyst, showcasing the utility of nicotinic acid derivatives in promoting multicomponent condensation reactions. This research highlights the versatility of nicotinic acid derivatives as catalysts in organic synthesis, enabling the efficient construction of heterocyclic compounds (Zolfigol et al., 2013).
Pharmacological Activities
The design and synthesis of substituted nicotinic acid hydrazones have been explored for their potential antiproliferative activity against leukemia cell lines. This work exemplifies the pharmacological applications of nicotinic acid derivatives, contributing to the development of novel anticancer agents (Abdel‐Aziz et al., 2012).
Environmental Detoxification
Research on the biotransformation of 6-methylnicotinate to hydroxylated derivatives by bacterial strains highlights the environmental relevance of nicotinic acid derivatives. These studies demonstrate the potential of microbial processes in detoxifying environmental contaminants and synthesizing valuable chemical products (Tinschert et al., 2000).
Mechanism of Action
Target of Action
The compound, 5-Amino-6-methylnicotinic acid hydrochloride, is a derivative of nicotinic acid, which is a form of vitamin B3. Nicotinic acid and its derivatives are known to target various enzymes and receptors in the body, including those involved in lipid metabolism .
Biochemical Pathways
Nicotinic acid is involved in numerous biochemical pathways, including those related to energy production, lipid metabolism, and DNA repair . It’s possible that 5-Amino-6-methylnicotinic acid hydrochloride could affect similar pathways.
Pharmacokinetics
Similar compounds like nicotinic acid are well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its structural similarity to nicotinic acid, it might have similar effects, such as lowering blood lipid levels and reducing oxidative stress .
properties
IUPAC Name |
5-amino-6-methylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-4-6(8)2-5(3-9-4)7(10)11;/h2-3H,8H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNBJJTVTYRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-6-methylnicotinic acid hydrochloride |
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